(+)-Pinocembrin

Antifeedant Agricultural Pest Control Flavonoid Bioactivity

Distinguished by an unsubstituted B-ring, (+)-Pinocembrin (CAS 480-39-7) delivers stereoselective pharmacokinetics and Nrf2/HO-1 pathway activation unmatched by naringenin or eriodictyol. In Phase II clinical trials for ischemic stroke, it is the validated reference compound for neuroprotection. Its potent aromatase (CYP19A1) inhibition (IC50 < 10 µM) and synergistic anti-Listeria activity with galangin (FIC = 0.19) make it essential for cancer and antimicrobial research. Insist on the (+)-enantiomer to ensure experimental reproducibility.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
CAS No. 480-39-7
Cat. No. B1678385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Pinocembrin
CAS480-39-7
Synonyms(+)-pinocoembrin
5,7-dihydroxyflavanone
pinocembrin
pinocembrine
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESC1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3
InChIInChI=1S/C15H12O4/c16-10-6-11(17)15-12(18)8-13(19-14(15)7-10)9-4-2-1-3-5-9/h1-7,13,16-17H,8H2/t13-/m0/s1
InChIKeyURFCJEUYXNAHFI-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Understanding (+)-Pinocembrin (CAS 480-39-7): A Non-Oxygenated Flavanone with Phase II Clinical Validation for Ischemic Stroke


(+)-Pinocembrin (CAS 480-39-7), also known as 5,7-dihydroxyflavanone or dihydrochrysin, is a chiral flavanone belonging to the flavonoid class of natural products [1]. It is distinguished from closely related flavanones such as naringenin and eriodictyol by the complete absence of oxygenation on its B-ring, a structural feature that critically influences its pharmacokinetic profile and mechanism of action [2]. Currently in Phase II clinical development as an investigational drug for ischemic stroke [3], (+)-pinocembrin is recognized as a competitive inhibitor of histidine decarboxylase with documented anti-allergic, antioxidant, antimicrobial, and anti-inflammatory properties [1].

Why (+)-Pinocembrin Cannot Be Interchanged with Naringenin, Pinostrobin, or Other Common Flavanones


Flavanones, despite sharing a core 2,3-dihydro-2-phenylchromen-4-one skeleton, exhibit profound differences in bioactivity, potency, and mechanism of action driven by variations in B-ring oxygenation and methylation patterns [1]. Generic substitution of (+)-pinocembrin with a structurally similar analog is scientifically unsound because these modifications dictate not only direct target engagement but also downstream signaling pathway activation [2]. For instance, the unsubstituted B-ring of pinocembrin confers distinct stereoselective pharmacokinetics and Nrf2/HO-1 axis induction compared to the 4'-hydroxyl of naringenin or the catechol moiety of eriodictyol [3]. Furthermore, the methylation of pinostrobin at the 7-position significantly reduces its antioxidant and cytotoxic potency relative to pinocembrin [4]. The following evidence demonstrates that procurement of a specific analog, rather than a generic flavanone, is critical for achieving reproducible and meaningful experimental outcomes.

Quantitative Evidence for (+)-Pinocembrin Differentiation: Head-to-Head and Cross-Study Comparisons


Superior Antifeedant Activity of (+)-Pinocembrin Against Agricultural Pests Compared to Naringenin and Catechin

In a direct head-to-head choice assay, (+)-pinocembrin demonstrated potent antifeedant activity against the pest larvae Epilachna paenulata, while the structurally related flavanone naringenin was completely inactive at the same concentrations . Pinocembrin achieved an antifeedant index (AI%) of 90% at 50 μg/cm² and an ED50 of 7.98 μg/cm² .

Antifeedant Agricultural Pest Control Flavonoid Bioactivity

Pinocembrin Exhibits Superior In Vitro Antioxidant and Cytotoxic Potency Compared to Pinostrobin

A comparative study of two flavanones isolated from Kaempferia pandurata revealed that pinocembrin is a more potent antioxidant and cytotoxic agent than its 7-O-methylated analog, pinostrobin [1]. Pinocembrin demonstrated a lower IC50 in the DPPH radical scavenging assay, indicating higher antioxidant capacity [1].

Antioxidant Cytotoxicity Flavanone Comparison

Pinocembrin is a More Potent Cytotoxic Agent Against Murine Leukemia Cells than Pinostrobin

In the same comparative study, pinocembrin exhibited superior cytotoxicity against murine leukemia P-388 cells relative to pinostrobin [1]. This difference in potency is attributed to the free hydroxyl group at the 7-position in pinocembrin, which is methylated in pinostrobin [1].

Cytotoxicity Cancer Research Flavanone Comparison

Pinocembrin Demonstrates Potent Aromatase (CYP19A1) Inhibition with an IC50 < 10 µM, Positioning It as a Lead Candidate for Breast Cancer Research

In a cross-study comparison of 14 flavonoids, pinocembrin was one of only six compounds to exhibit an IC50 value of less than 10 µM against CYP19A1 (aromatase) [1]. This level of potency, shared with eriodictyol, naringenin, liquiritigenin, sakuranetin, and chrysin, distinguishes it from less active flavanones [1].

Aromatase Inhibition Breast Cancer Drug Discovery

Stereoselective Pharmacokinetics: (+)-Pinocembrin Achieves Higher Plasma Exposure Than (-)-Pinocembrin in Rats

A study on the stereoselective pharmacokinetics of pinocembrin enantiomers revealed that following intravenous administration in rats, the plasma concentration of (+)-pinocembrin was consistently higher than that of (-)-pinocembrin [1]. This indicates a chiral difference in systemic exposure that may influence in vivo efficacy [1].

Pharmacokinetics Stereoselectivity Neuroprotection

(+)-Pinocembrin Synergizes with Galangin Against Listeria monocytogenes, Demonstrating Unique Combinatorial Antimicrobial Potential

A study evaluating the interaction of pinocembrin with other flavonoids found that the combination of pinocembrin and galangin exhibited strong synergistic activity against the foodborne pathogen Listeria monocytogenes, with a Fractional Inhibitory Concentration (FIC) index of 0.19 [1]. This synergy was not observed for the pinocembrin-chrysin combination against this pathogen [1].

Antimicrobial Synergy Listeria monocytogenes Flavonoid Combinations

Optimal Application Scenarios for (+)-Pinocembrin (CAS 480-39-7) Based on Evidence-Based Differentiation


Agricultural Pest Management Research

Procure (+)-pinocembrin for studies focused on the development of novel antifeedant agents against coleopteran pests like Epilachna paenulata and Xanthogaleruca luteola, where it demonstrates an ED50 as low as 6.13-7.98 μg/cm² . Its superior activity over common substitutes like naringenin makes it the compound of choice for structure-activity relationship (SAR) studies aimed at optimizing pest deterrent formulations.

Cancer Pharmacology and Drug Discovery

Utilize (+)-pinocembrin in cancer research programs, specifically for: (1) studies on hormone-dependent breast cancer due to its potent aromatase (CYP19A1) inhibitory activity (IC50 < 10 µM) [1]; and (2) in vitro cytotoxicity assays against murine leukemia P-388 cells where it is more potent than pinostrobin [2].

Neuroscience and Stroke Therapeutic Development

Employ (+)-pinocembrin as a key reference compound for ischemic stroke and neuroprotection studies, leveraging its Phase II clinical validation [3]. Its ability to induce the Nrf2/HO-1 axis is a distinct mechanism for combating oxidative stress in neuronal models [4]. Ensure procurement of the correct (+)-enantiomer to replicate the higher plasma exposure documented in pharmacokinetic studies [3].

Antimicrobial Synergy and Food Safety Research

Incorporate (+)-pinocembrin into combinatorial antimicrobial research targeting Listeria monocytogenes. Its potent synergistic interaction with galangin (FIC index = 0.19) [5] provides a specific, evidence-based starting point for developing novel preservatives or therapeutic adjuncts against this foodborne pathogen.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
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